molecular formula C9H11F3N2 B13043892 (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13043892
M. Wt: 204.19 g/mol
InChI Key: OEIJOMZGRVVYHM-QMMMGPOBSA-N
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Description

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethyl iodide and a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor to form trifluorotoluene, which can then be further functionalized to introduce the ethane-1,2-diamine moiety . This method allows for large-scale production with relatively high yields.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can introduce various functional groups to the phenyl ring or the ethane-1,2-diamine moiety.

Scientific Research Applications

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can lead to changes in the target’s structure and function, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

OEIJOMZGRVVYHM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)C(F)(F)F

Origin of Product

United States

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